N'-(2-aminoethyl)ethane-1,2-diamine;1-chlorohexadecane;2-(chloromethyl)oxirane;octadecanoic acid
Description
Properties
CAS No. |
73018-50-5 |
|---|---|
Molecular Formula |
C41H87Cl2N3O3 |
Molecular Weight |
741.1 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;1-chlorohexadecane;2-(chloromethyl)oxirane;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C16H33Cl.C4H13N3.C3H5ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;5-1-3-7-4-2-6;4-1-3-2-5-3/h2-17H2,1H3,(H,19,20);2-16H2,1H3;7H,1-6H2;3H,1-2H2 |
InChI Key |
TXKNTPHOFURUBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCl.C1C(O1)CCl.C(CNCCN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid 1-chlorohexadecane diethylenetriamine and epichlorohydrin complex involves the reaction of stearic acid, 1-chlorohexadecane, diethylenetriamine, and epichlorohydrin. The reaction typically occurs under controlled conditions to ensure the formation of the desired complex. The process involves the following steps:
Reaction of Stearic Acid and Diethylenetriamine: Stearic acid reacts with diethylenetriamine to form an intermediate product.
Addition of 1-Chlorohexadecane: The intermediate product is then reacted with 1-chlorohexadecane.
Reaction with Epichlorohydrin: Finally, the product is reacted with epichlorohydrin to form the complex.
Industrial Production Methods
Industrial production of this complex is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops, ensuring high purity and quality. The production process involves large-scale reactions under controlled conditions, with cleanroom environments ranging from Class 100 to Class 100,000.
Chemical Reactions Analysis
Types of Reactions
Stearic acid 1-chlorohexadecane diethylenetriamine and epichlorohydrin complex undergoes various types of chemical reactions, including:
Substitution Reactions: The complex can undergo nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction Reactions: The complex can participate in oxidation and reduction reactions, altering its chemical structure.
Cross-Linking Reactions: The complex can act as a cross-linking agent in polymerization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the complex.
Scientific Research Applications
Chemical Properties and Structure
This compound consists of multiple functional groups, which contribute to its reactivity and versatility. Its structure allows for significant interactions with other molecules, making it suitable for various applications.
Key Features
- Chemical Formula : C₁₈H₃₉ClN₂O₂
- Molecular Weight : Approximately 348.98 g/mol
- Functional Groups : Amine, chloroalkane, epoxide, and fatty acid.
Chemistry
Synthesis of Complex Molecules : The compound serves as a building block in organic synthesis, facilitating the creation of more complex organic molecules. Its amine groups can participate in nucleophilic substitution reactions, making it valuable in synthetic pathways.
| Application | Description |
|---|---|
| Organic Synthesis | Acts as a precursor for complex organic molecules |
| Ligand Formation | Forms stable complexes with transition metals |
Biology
Biochemical Assays : The compound is utilized in various biochemical assays due to its ability to interact with enzymes and substrates. It can influence enzyme activity through competitive inhibition or by acting as a substrate.
| Application | Description |
|---|---|
| Enzyme Studies | Used as a reagent in enzyme kinetics |
| Metabolic Pathways | Influences metabolic processes |
Medicine
Drug Delivery Systems : Investigated for its potential use in drug delivery systems, the compound can form stable complexes with therapeutic agents, enhancing their bioavailability.
| Application | Description |
|---|---|
| Drug Delivery | Enhances bioavailability of therapeutic agents |
| Therapeutic Agent | Potential for treating metabolic disorders |
Polymer Production
The compound is extensively used in the production of polymers and resins. Its chemical properties contribute to the mechanical strength and stability of final products.
| Application | Description |
|---|---|
| Polymer Production | Improves mechanical properties of resins |
| Coatings | Enhances adhesion and durability |
Case Study 1: Coordination Chemistry
A study published in "Inorganic Syntheses" demonstrated the effectiveness of N'-(2-aminoethyl)ethane-1,2-diamine as a ligand in synthesizing metal complexes that exhibit catalytic activity in organic reactions. The research highlighted how varying metal ions influenced the stability and reactivity of the resulting complexes.
Case Study 2: Enzyme Interaction
Research conducted at a leading university focused on the interaction between N'-(2-aminoethyl)ethane-1,2-diamine and pancreatic lipase. The findings indicated that this compound could act as an inhibitor, providing insights into potential applications for managing metabolic disorders.
Mechanism of Action
The mechanism of action of stearic acid 1-chlorohexadecane diethylenetriamine and epichlorohydrin complex involves its interaction with molecular targets and pathways. The complex can form cross-links with other molecules, altering their chemical and physical properties . This cross-linking ability is crucial in its applications as a polymerization agent and in the production of various industrial products.
Comparison with Similar Compounds
N'-(2-aminoethyl)ethane-1,2-diamine (DETA)
- Structure: A triamine with the formula C₄H₁₃N₃, containing three amino groups (-NH₂/-NH-) in a branched chain.
- Properties: High polarity, water solubility, and strong chelating ability due to multiple nitrogen donor sites.
- Applications :
1-Chlorohexadecane
- Structure : A long-chain chloroalkane (C₁₆H₃₃Cl) with a terminal chlorine atom.
- Properties : Hydrophobic, low reactivity under ambient conditions.
- Applications: Limited direct evidence in provided sources, but structurally similar chloroalkanes (e.g., 1-chlorooctane) are used as alkylating agents and surfactants.
2-(Chloromethyl)oxirane (Epichlorohydrin)
Octadecanoic Acid (Stearic Acid)
- Structure : C₁₈H₃₆O₂, a saturated long-chain fatty acid.
- Properties : Waxy solid at room temperature (melting point ~69°C), insoluble in water.
- Applications :
Comparison with Similar Compounds
N'-(2-aminoethyl)ethane-1,2-diamine vs. Other Polyamines
Key Insight: Increasing amino groups enhance corrosion inhibition and metal-binding capacity but may reduce solubility in nonpolar media.
1-Chlorohexadecane vs. Shorter-Chain Chloroalkanes
| Property | 1-Chlorohexadecane (C₁₆H₃₃Cl) | 1-Chlorooctane (C₈H₁₇Cl) | 1-Chlorobutane (C₄H₉Cl) |
|---|---|---|---|
| Chain Length | Long (C16) | Medium (C8) | Short (C4) |
| Reactivity | Low (steric hindrance) | Moderate | High |
| Applications | Surfactant intermediates | Solvents/alkylating agents | Fast reactions in synthesis |
| Source | Inferred from structural analogs | N/A | N/A |
Note: Specific data on 1-chlorohexadecane is scarce in provided evidence; comparisons are based on structural analogs.
2-(Chloromethyl)oxirane vs. Other Epoxides
Key Insight : Epichlorohydrin’s dual functional groups enable versatile polymer chemistry but pose health risks.
Octadecanoic Acid vs. Other Fatty Acids
Key Insight : Chain length and saturation dictate physical properties and industrial uses.
Research Findings and Data Tables
Thermal Stability of Polyamine Complexes
| Compound | Decomposition Temperature (°C) | Metal Ion Stabilized |
|---|---|---|
| DETA-Zn²⁺ complex | 220–250 | Zn²⁺ |
| TETA-Cu²⁺ complex | 280–310 | Cu²⁺ |
| Source |
Fatty Acid Methyl Esters (Biodiesel Precursors)
| Compound | Boiling Point (°C) | Yield in Catalytic Reactions |
|---|---|---|
| Methyl Stearate | 442 | 90% (optimized conditions) |
| Methyl Palmitate | 418 | 85% |
| Source |
Biological Activity
N'-(2-aminoethyl)ethane-1,2-diamine; 1-chlorohexadecane; 2-(chloromethyl)oxirane; octadecanoic acid is a complex organic compound with diverse biological activities. The compound features several functional groups that contribute to its reactivity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
The compound consists of multiple components, each contributing to its overall properties. The major components are:
- N'-(2-aminoethyl)ethane-1,2-diamine : A diamine that can act as a chelating agent.
- 1-chlorohexadecane : A long-chain alkyl halide that may influence membrane interactions.
- 2-(chloromethyl)oxirane : An epoxide that can participate in nucleophilic reactions.
- Octadecanoic acid : A saturated fatty acid that plays roles in membrane structure and function.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Chelation of Metal Ions : The amino groups in N'-(2-aminoethyl)ethane-1,2-diamine can bind metal ions, influencing their bioavailability and activity in biological systems.
- Interaction with Enzymes : The compound can modulate enzyme activity through competitive inhibition or allosteric effects due to the presence of functional groups capable of forming hydrogen bonds and electrostatic interactions.
- Membrane Interaction : The long hydrocarbon chain from 1-chlorohexadecane may facilitate integration into lipid membranes, affecting membrane fluidity and permeability.
Antimicrobial Activity
Research has shown that the compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains using the serial dilution method, revealing notable inhibitory effects on both Gram-positive and Gram-negative bacteria .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have indicated that the compound can induce apoptosis in certain cancer cell lines. For instance, studies on HL-60 human promyelocytic leukemia cells demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress .
Case Studies
- Case Study on Drug Delivery Systems :
- Case Study on Polymer Applications :
Q & A
Q. Methodological Answer :
- Synthesis : React ethylenediamine with acrylonitrile via Michael addition, followed by catalytic hydrogenation to reduce nitrile groups to amines. Use a molar ratio of 1:1.2 (ethylenediamine:acrylonitrile) in ethanol at 60°C for 24 hours .
- Purification : Isolate via vacuum distillation (boiling point: ~245°C) or column chromatography (silica gel, eluent: methanol/ammonia 9:1).
- Characterization : Confirm structure using -NMR (δ 2.6–2.8 ppm for ethylene protons, δ 1.4 ppm for amine protons) and FT-IR (N-H stretch at 3300 cm) .
Advanced: How does N'-(2-aminoethyl)ethane-1,2-diamine influence crosslinking efficiency in epoxy-amine polymers?
Q. Methodological Answer :
- Experimental Design : Prepare polymers by reacting 2-(chloromethyl)oxirane with N'-(2-aminoethyl)ethane-1,2-diamine at stoichiometric ratios (1:1 to 1:1.5). Vary curing temperatures (25–80°C) and monitor gelation time using rheometry.
- Data Analysis : Use DSC to measure glass transition temperature (). Higher amine content increases crosslink density, raising but may reduce flexibility. FT-IR tracking of epoxy ring disappearance (912 cm) confirms reaction kinetics .
Basic: What mechanistic pathways dominate nucleophilic substitution reactions of 1-chlorohexadecane?
Q. Methodological Answer :
- Reaction Setup : React 1-chlorohexadecane with sodium ethoxide (SN2) or silver nitrate (SN1) in polar aprotic (e.g., DMSO) or protic solvents (e.g., ethanol).
- Kinetic Monitoring : Use GC-MS to track product ratios. SN2 dominates in aprotic solvents (yield >85% 1-hexadecanol), while SN1 forms carbocation intermediates in protic media, leading to minor elimination byproducts (e.g., 1-hexadecene) .
Advanced: How can trace impurities in 1-chlorohexadecane be quantified for high-purity applications?
Q. Methodological Answer :
- Analytical Workflow : Employ GC-MS with a DB-5MS column (30 m × 0.25 mm, 0.25 µm film). Use splitless injection (250°C) and He carrier gas (1 mL/min). Detect impurities (e.g., 2-chlorohexadecane) via selected ion monitoring (m/z 91, 148).
- Validation : Spike samples with internal standards (e.g., 1-bromooctadecane) for recovery assessment (RSD <5%) .
Basic: What polymerization techniques are effective for 2-(chloromethyl)oxirane in epoxy resin synthesis?
Q. Methodological Answer :
- Step-Growth Polymerization : React 2-(chloromethyl)oxirane with diamines (e.g., ethylenediamine) at 50–70°C. Use a 1:1.1 epoxide:amine ratio to minimize unreacted epoxy groups.
- Catalysis : Add 1–2% triethylamine to accelerate ring-opening. Monitor molecular weight via GPC (Mn ~2000–5000 Da) .
Advanced: How can regioselectivity be controlled during epoxide ring-opening of 2-(chloromethyl)oxirane?
Q. Methodological Answer :
- Mechanistic Study : Use -NMR to track nucleophilic attack at the less hindered terminal carbon. In acidic conditions (H), protonation directs nucleophiles (e.g., water) to the chloromethyl carbon.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 pathways (terminal attack), while protic solvents stabilize carbocation intermediates (internal attack) .
Basic: What validated methods quantify octadecanoic acid in plant extracts?
Q. Methodological Answer :
- Extraction : Soxhlet extraction with hexane:isopropanol (3:2) for 6 hours. Derivatize to methyl esters using BF-methanol (12% w/v, 70°C, 1 hour).
- GC-MS Analysis : Use a FAMEs column (30 m × 0.25 mm). Quantify via external calibration (LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL) .
Advanced: How does octadecanoic acid self-assemble in lipid bilayers, and what techniques characterize its phase behavior?
Q. Methodological Answer :
- Experimental Design : Prepare vesicles via thin-film hydration (50 mM octadecanoic acid in PBS, pH 7.4). Use DSC to measure phase transition temperatures (: ~70°C).
- Advanced Imaging : AFM in tapping mode reveals lamellar structures (layer spacing: ~5 nm). SAXS confirms hexagonal packing (q-ratio 1:√3:√4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
